molecular formula C13H9IN2 B13670115 2-Iodo-3-phenylimidazo[1,2-a]pyridine

2-Iodo-3-phenylimidazo[1,2-a]pyridine

Cat. No.: B13670115
M. Wt: 320.13 g/mol
InChI Key: TTZUJNRHJUMWBT-UHFFFAOYSA-N
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Description

2-Iodo-3-phenylimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle widely studied for its pharmacological relevance. This compound features an iodine atom at the 2-position and a phenyl group at the 3-position of the imidazo[1,2-a]pyridine core. The 3-phenyl group is a common motif in bioactive imidazo[1,2-a]pyridines, contributing to interactions with biological targets such as benzodiazepine receptors and antimicrobial agents .

Structurally, X-ray crystallography of related compounds (e.g., 2-phenylimidazo[1,2-a]pyridine) reveals a dihedral angle of ~28.6° between the imidazo[1,2-a]pyridine and phenyl rings, with intermolecular interactions (C–H···O/N hydrogen bonds and π-π stacking) stabilizing the crystal lattice . The iodine atom in this compound likely alters this geometry, impacting solubility and crystallinity.

Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

2-iodo-3-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H

InChI Key

TTZUJNRHJUMWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)I

Origin of Product

United States

Preparation Methods

Direct Iodination via N-Iodosuccinimide-Mediated One-Pot Synthesis

A notable method involves a mild, room-temperature, transition-metal-free one-pot synthesis using 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in dichloromethane. This method proceeds via the formation of an iodo-hemiaminal intermediate, which cyclizes upon treatment with saturated aqueous sodium bicarbonate to yield this compound with yields up to 88%. The reaction completes within several hours at ambient temperature, making it operationally simple and efficient. The structure of the intermediate and final product was confirmed by two-dimensional nuclear magnetic resonance, infrared spectroscopy, and high-resolution mass spectrometry.

Key features:

  • Transition-metal-free
  • Mild conditions (room temperature)
  • One-pot process
  • High yields (up to 88%)
  • Use of N-iodosuccinimide as iodine source

Cyclocondensation Using α-Haloketones and 2-Aminopyridine Derivatives

Traditional methods often use the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes to form imidazo[1,2-a]pyridines. For 2-iodo derivatives, α-iodoketones can be employed, although these reagents are less common and more lachrymatory than their bromo or chloro counterparts.

A recent advancement includes the use of ionic liquids as catalysts and solvent-free conditions to facilitate the cyclocondensation reaction. For example, acetophenone reacted with 1-butyl-3-methylimidazolium tribromide and 2-aminopyridine in the presence of sodium carbonate at room temperature afforded 2-phenylimidazo[1,2-a]pyridine derivatives in excellent yields (72–89%) within 40 minutes. Although this method primarily yields the non-iodinated phenylimidazo[1,2-a]pyridines, it establishes a platform for halogenation post-synthesis.

Analytical Data and Reaction Conditions Summary

Representative Reaction Conditions and Yields

Method Starting Materials Conditions Yield (%) Notes
N-Iodosuccinimide-mediated one-pot 2-Amino-4-methylpyridine, 2-phenylacetaldehyde, N-iodosuccinimide Room temperature, CH2Cl2, NaHCO3 treatment Up to 88 Mild, transition-metal-free, short reaction time
Ionic liquid-mediated cyclocondensation Acetophenone, 1-butyl-3-methylimidazolium tribromide, 2-aminopyridine, Na2CO3 Solvent-free, room temperature 72–89 Environmentally benign, rapid, high yield, mainly non-iodinated products
Cu-catalyzed C–H functionalization Pyridine, vinyl azide derivatives DMF, 100°C, air ~50 (one-pot) Ligand and base-free, aerobic, moderate yield

Spectroscopic Characterization of this compound

Comparative Analysis and Advantages of Methods

Aspect N-Iodosuccinimide One-Pot Ionic Liquid Cyclocondensation Transition-Metal Catalysis
Reaction Time Several hours ~40 minutes Hours at elevated temperature
Temperature Room temperature Room temperature Elevated (e.g., 100°C)
Yield Up to 88% 72–89% (non-iodo mainly) Moderate (~50%)
Catalyst/Metal None (iodine reagent) Ionic liquid (tribromide) Copper or palladium catalysts
Environmental Impact Mild, no heavy metals Solvent-free, less toxic Use of metals, solvents
Product Specificity Direct iodination at C2 Mainly non-iodinated products Versatile functionalization

The N-iodosuccinimide-mediated one-pot synthesis stands out for directly incorporating iodine at the 2-position under mild, metal-free conditions with high yield and operational simplicity. The ionic liquid method is environmentally friendly and rapid but mainly yields non-iodinated derivatives, which may require further iodination steps. Transition-metal catalysis offers broader functionalization but involves harsher conditions and metal use.

Mechanism of Action

The mechanism of action of 2-Iodo-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Derivatives and Substituent Effects

Compound Name Substituents Synthesis Method Yield (%) Melting Point (°C) Key Properties/Bioactivity
2-Iodo-3-phenylimidazo[1,2-a]pyridine 2-I, 3-Ph Iodine-promoted cross-coupling N/A N/A Potential cross-coupling substrate
6-Chloro-2-phenylimidazo[1,2-a]pyridine (3y) 6-Cl, 2-Ph Iodine-mediated cyclization 81 204–205 Antibacterial lead candidate
3-Chloro-2-phenylimidazo[1,2-a]pyridine 3-Cl, 2-Ph Halogenation of precursor N/A N/A Intermediate for further functionalization
2-Phenylimidazo[1,2-a]pyridine 2-Ph Ultrasound-assisted synthesis 83–90 N/A Ligand for peripheral benzodiazepine receptors
6-Fluoro-2-phenylimidazo[1,2-a]pyridine 6-F, 2-Ph Multi-component reaction N/A N/A Improved metabolic stability
  • Halogen Effects :

    • Iodine (2-I) : Enhances electrophilicity for cross-coupling reactions compared to chlorine or fluorine. The larger atomic radius may reduce solubility but improve π-stacking interactions .
    • Chlorine (3-Cl/6-Cl) : Increases lipophilicity and bioavailability. 6-Chloro derivatives show antibacterial activity (e.g., 3y, MIC = 4–8 µg/mL against S. aureus) .
    • Fluorine (6-F) : Improves metabolic stability and membrane permeability due to electronegativity and small size .
  • Synthetic Efficiency :

    • Iodine-mediated methods (e.g., ) achieve high yields (>80%) under aqueous or ultrasound conditions, while halogenation (e.g., ) requires harsh reagents .
Physicochemical Properties
  • Melting Points: Chlorinated derivatives (e.g., 3y, m.p. 204–205°C ) have higher melting points than non-halogenated analogs due to stronger intermolecular forces. Iodine’s polarizability may further increase melting points, though data for this compound is lacking.
  • Solubility : Fluorinated derivatives (e.g., 6-F) exhibit improved aqueous solubility compared to iodinated or chlorinated analogs, critical for oral bioavailability .

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for preparing 2-Iodo-3-phenylimidazo[1,2-a]pyridine? The compound can be synthesized via iodine-catalyzed multicomponent reactions (MCRs) involving aryl aldehydes, 2-aminopyridine derivatives, and tert-butyl isocyanide under mild conditions. Key steps include cyclization and halogenation, with iodine acting as a catalyst to promote [4+1] cycloaddition (yields: 65–83%) . Alternative methods include ultrasound-assisted coupling of 2-aminopyridine with halogenated ketones in PEG-400, achieving high yields (73–74%) under solvent-free conditions .

Advanced Q2: How can reaction conditions be optimized to improve regioselectivity in iodinated imidazo[1,2-a]pyridines? Regioselectivity is influenced by:

  • Catalyst choice : Iodine enhances electrophilic substitution at the 3-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor iodination over competing side reactions.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of reactive intermediates.
    Experimental optimization using Design of Experiments (DoE) can systematically vary these parameters .

Reactivity and Functionalization

Basic Q3: Which positions in this compound are most reactive for further derivatization? The iodine atom at C-2 and the phenyl group at C-3 are primary sites for functionalization.

  • C-2 : Susceptible to nucleophilic substitution (e.g., Suzuki coupling).
  • C-3 phenyl ring : Amenable to Friedel-Crafts acylation or halogenation .

Advanced Q4: How do electronic effects from substituents influence cross-coupling reactivity? Electron-withdrawing groups (e.g., NO₂ at C-7) deactivate the imidazo ring, reducing coupling efficiency. Quantum chemical studies (DFT calculations) show that iodine’s polarizability enhances electrophilic reactivity at C-2, enabling Pd-catalyzed cross-coupling with arylboronic acids (yields: 70–85%) .

Biological Activity and Mechanism

Basic Q5: What biological activities are associated with iodinated imidazo[1,2-a]pyridines? These compounds exhibit:

  • Anticancer activity : IC₅₀ values of 11–13 µM against HepG2 and MCF-7 cells via mitochondrial targeting .
  • Antimicrobial effects : Inhibition of bacterial efflux pumps (MIC: 4–8 µg/mL) .

Advanced Q6: How does structural modification impact selectivity in cancer cell lines?

Substituent Position Activity (IC₅₀, µM) Selectivity Index
IodoC-211 (HepG2)8.3 (vs. Vero cells)
BromoC-218 (HepG2)4.1
MethylC-7>50N/A
Data adapted from .
Electron-withdrawing groups (e.g., iodine) enhance mitochondrial membrane disruption, while bulky substituents (e.g., tert-butyl) reduce cellular uptake .

Analytical Characterization

Basic Q7: What spectroscopic techniques are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm), with C-I coupling (¹J₃ = 12 Hz) confirming iodination .
  • HRMS : Molecular ion peak at m/z 335.02 (C₁₃H₉IN₂) .

Advanced Q8: How can X-ray crystallography resolve ambiguities in regiochemistry? Single-crystal X-ray diffraction reveals bond lengths (C-I: 2.09 Å) and dihedral angles (phenyl vs. imidazo ring: 15–20°), distinguishing regioisomers .

Computational Modeling

Advanced Q9: What insights do DFT calculations provide about the compound’s electronic properties?

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps : High electron density at C-2 facilitates nucleophilic attack .
  • Docking studies : Strong binding (ΔG = −9.8 kcal/mol) to Bcl-2’s hydrophobic pocket correlates with apoptotic activity .

Structure-Activity Relationship (SAR) Studies

Advanced Q10: How do halogen substituents affect pharmacological profiles?

Halogen LogP Anticancer IC₅₀ (µM) Solubility (mg/mL)
Iodo3.1110.12
Bromo2.8180.25
Chloro2.5250.45
Iodine’s lipophilicity enhances membrane permeability but reduces aqueous solubility, requiring formulation optimization .

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